Pyridinium, 1-butyl-, nitrate
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Overview
Description
Pyridinium, 1-butyl-, nitrate is a type of ionic liquid composed of a pyridinium cation and a nitrate anion. Ionic liquids are salts in the liquid state, typically at room temperature, and have unique properties such as low volatility, high thermal stability, and excellent solvation abilities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-butyl-, nitrate typically involves a two-step process. The first step is the quaternization reaction, where pyridine reacts with 1-bromobutane to form 1-butylpyridinium bromide. The second step involves an anion exchange reaction, where 1-butylpyridinium bromide reacts with silver nitrate to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-butyl-, nitrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyridinium N-oxide derivatives.
Reduction: It can be reduced to form pyridine and butylamine.
Substitution: It can undergo nucleophilic substitution reactions where the nitrate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used.
Major Products:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine and butylamine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
Pyridinium, 1-butyl-, nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridinium, 1-butyl-, nitrate varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.
Cholinesterase Inhibition: It binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine and leading to increased neurotransmission.
Electrochemical Applications: It facilitates ion transport in electrochemical cells, enhancing the efficiency and stability of the devices.
Comparison with Similar Compounds
Pyridinium, 1-butyl-, nitrate can be compared with other pyridinium-based ionic liquids:
Pyridinium, 1-ethyl-, nitrate: Similar in structure but with a shorter alkyl chain, leading to different solvation properties and lower viscosity.
Pyridinium, 1-butyl-, chloride: Similar cation but different anion, resulting in different reactivity and solubility.
Pyridinium, 1-butyl-, tetrafluoroborate: Different anion, leading to higher thermal stability and different electrochemical properties
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of pyridinium-based ionic liquids in scientific research and industrial applications.
Properties
CAS No. |
203389-24-6 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-butylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C9H14N.NO3/c1-2-3-7-10-8-5-4-6-9-10;2-1(3)4/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 |
InChI Key |
LESUBZNRBDUXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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